In Vitro Antimicrotubular Potency vs. Tubulozole
Erbulozole demonstrates reversible antimicrotubular activity at a concentration (1.56 × 10⁻⁸ M) that is at least 10-fold lower than that required for its parent compound tubulozole (R 46 846), indicating substantially enhanced in vitro potency [1]. This concentration difference translates directly to reduced compound requirements in cell-based assays. The reversible nature of the antimicrotubular activity distinguishes erbulozole from irreversible tubulin binders and provides experimental control over exposure duration [2].
| Evidence Dimension | Minimum concentration for reversible antimicrotubular activity in vitro |
|---|---|
| Target Compound Data | 1.56 × 10⁻⁸ M (15.6 nM) |
| Comparator Or Baseline | Tubulozole (R 46 846): >1.56 × 10⁻⁷ M (estimated) |
| Quantified Difference | ≥10-fold lower concentration required |
| Conditions | In vitro antimicrotubular activity assay; exact experimental system details in Distelmans et al. (1989) |
Why This Matters
Higher potency reduces the mass of compound required per experiment, lowering procurement costs and minimizing solvent-related artifacts.
- [1] Distelmans W, Van Ginckel R, Vanherck W, Willebrords R, De Brabander M, Wouters L, Heeres J. Influence of the synthetic microtubule inhibitor erbulozole (P.I.N.N.) (R 55 104), a new tubulozole congener, and gamma irradiation on murine tumors in vivo. Eur J Cancer Clin Oncol. 1989;25(10):1499-1504. View Source
- [2] National Library of Medicine. Erbulozole (MeSH Supplementary Concept Data). MeSH Unique ID: C062050. Date introduced: January 22, 1990. View Source
